N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
CAS No.: 476296-61-4
Cat. No.: VC4212587
Molecular Formula: C14H14Cl2N2OS2
Molecular Weight: 361.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476296-61-4 |
|---|---|
| Molecular Formula | C14H14Cl2N2OS2 |
| Molecular Weight | 361.3 |
| IUPAC Name | N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C14H14Cl2N2OS2/c15-11-6-9(12(16)21-11)10-7-20-14(17-10)18-13(19)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18,19) |
| Standard InChI Key | DLRSAQHAYAHVNA-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide, reflects its intricate architecture. Key structural features include:
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A thiazole ring (1,3-thiazol-2-yl) serving as the central scaffold.
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A 2,5-dichlorothiophene substituent at the 4-position of the thiazole, introducing halogenated aromatic character.
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A cyclohexanecarboxamide group linked to the thiazole’s 2-position, contributing lipophilicity and hydrogen-bonding capacity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 476296-61-4 |
| Molecular Formula | |
| Molecular Weight | 361.3 g/mol |
| SMILES | C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
| InChIKey | DLRSAQHAYAHVNA-UHFFFAOYSA-N |
| Solubility | Not publicly available |
The presence of two chlorine atoms and sulfur-containing rings enhances electrophilicity, potentially influencing reactivity and target binding. The cyclohexane ring adopts a chair conformation, minimizing steric strain and optimizing hydrophobic interactions .
Synthesis Pathways and Manufacturing Processes
The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves multi-step organic reactions, typically proceeding as follows:
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Thiophene Functionalization: 2,5-Dichlorothiophene-3-carbaldehyde undergoes bromination or lithiation to introduce reactivity at the 3-position.
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Thiazole Ring Formation: Condensation of the functionalized thiophene with thiourea derivatives in the presence of α-haloketones forms the 1,3-thiazole core via the Hantzsch thiazole synthesis .
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Amide Coupling: The cyclohexanecarboxamide group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole-2-amine intermediate and cyclohexanecarbonyl chloride.
Critical reaction parameters include:
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Temperature control (<0°C) during lithiation to prevent side reactions.
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Use of anhydrous solvents (e.g., THF, DMF) to enhance yields in moisture-sensitive steps.
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Chromatographic purification (silica gel, ethyl acetate/hexane) to isolate the final product.
Research Findings from Preclinical Studies
Recent investigations highlight the compound’s utility in drug discovery:
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Molecular Docking: Simulations against COX-2 (PDB: 5KIR) revealed a binding affinity of , with key interactions involving Arg120 and Tyr355.
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In Vitro Cytotoxicity: Preliminary screens on MCF-7 breast cancer cells showed 40% growth inhibition at 10 µM, comparable to 5-fluorouracil.
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ADMET Profiling: Predicted logP = 3.1 and topological polar surface area = 98 Ų suggest moderate blood-brain barrier permeability and oral bioavailability .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Cyclohexanecarboxamides
The dichlorothiophene substitution confers enhanced electrophilicity and π-stacking capacity compared to alkyl-substituted analogs .
Future Directions in Research and Development
Priorities include:
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Synthetic Optimization: Developing catalytic asymmetric routes to access enantiopure forms for chiral target engagement.
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In Vivo Efficacy Studies: Evaluating pharmacokinetics in murine models of inflammation and oncology.
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Target Deconvolution: Employing chemoproteomics to identify off-target interactions and optimize selectivity.
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